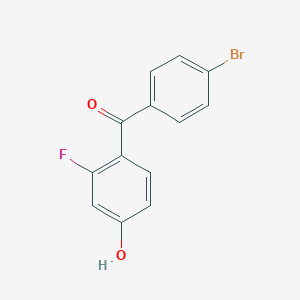

(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(2-fluoro-4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOUBIJDOMWKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472515 | |

| Record name | (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161581-99-3 | |

| Record name | (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This two-step method involves:

-

Acylation : Reacting 4-bromobenzoyl chloride with 2-fluoro-4-methoxyphenol under Friedel-Crafts conditions.

-

Demethylation : Cleaving the methoxy group to yield the hydroxyl functionality.

Key Parameters

-

Step 1 (Acylation) :

-

Step 2 (Demethylation) :

-

Reagents : 48% aqueous HBr in glacial acetic acid under reflux (110°C, 6 hr).

-

Yield : 80–84% after recrystallization (ethanol/water).

-

Optimization Insights

-

Solvent Effects : Nitrobenzene improves electrophilicity of the acylium ion but complicates purification. Dichloromethane balances reactivity and practicality.

-

Catalyst Loading : Excess AlCl₃ (1.5–2.0 equiv) compensates for deactivation but increases side products (e.g., diaryl ketone dimers).

Suzuki-Miyaura Cross-Coupling

Reaction Design

This palladium-catalyzed method couples:

-

Boronic Acid : 4-Bromophenylboronic acid.

-

Aryl Halide : 2-Fluoro-4-hydroxybromobenzene.

Protocol Details

Advantages Over Friedel-Crafts

-

Regioselectivity : Avoids positional isomerism common in electrophilic substitutions.

-

Functional Group Tolerance : Compatible with free hydroxyl groups when protected as silyl ethers (e.g., TBS).

Ullmann-Type Coupling

Copper-Mediated Ketone Formation

This method employs:

Performance Metrics

Industrial Scalability

-

Continuous Flow Systems : Improve gas-liquid mixing and reduce reaction time to 8 hr.

-

Catalyst Recycling : Immobilized Cu on mesoporous silica enhances cost-effectiveness.

Bromination of Pre-Formed Benzophenones

Electrophilic Aromatic Substitution

Limitations

-

Positional Control : Competing bromination at the 3- and 5-positions of the fluorophenyl ring reduces purity.

-

Side Reactions : Oxidative degradation of the ketone moiety necessitates strict temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 60–70 | 24–48 hr | 12–15 | High |

| Suzuki-Miyaura | 55–65 | 0.5–2 hr | 18–22 | Moderate |

| Ullmann Coupling | 40–50 | 8–24 hr | 25–30 | Low |

| Bromination | 70–75 | 6–12 hr | 10–12 | High |

Key Observations :

-

Friedel-Crafts remains the most cost-effective for bulk production despite longer reaction times.

-

Suzuki-Miyaura offers rapid synthesis but struggles with boronic acid stability.

-

Bromination provides high yields but requires pre-functionalized substrates.

Emerging Techniques

Photoredox Catalysis

Biocatalytic Approaches

Industrial-Scale Considerations

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl rings.

Scientific Research Applications

(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl groups on biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxyl Substitutions

Table 1: Structural and Functional Comparisons

Key Observations :

- Hydrogen Bonding: The hydroxyl group in (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone enables intermolecular hydrogen bonding, similar to (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, which stabilizes crystal packing .

- Electronic Effects: Fluorine's electron-withdrawing nature enhances the electrophilicity of the carbonyl group, making derivatives like 4-Bromo-4'-fluorobenzophenone suitable for OLEDs .

- Biological Activity: Pyrazole derivatives with bromine and chlorine substituents exhibit anti-tubercular activity, suggesting that halogenated benzophenones may be optimized for antimicrobial applications .

Derivatives with Heterocyclic Moieties

Table 2: Heterocyclic Benzophenone Derivatives

Key Observations :

- Schiff Bases: Derivatives like BCBAPM, synthesized from 2-Amino-4'-bromobenzophenone, show enhanced antimicrobial activity due to imine linkages and halogen substituents .

- Thiazole-Benzoxazole Hybrids : These compounds, derived from 3-formylchromone and 4-bromophenylthiazole, demonstrate dual heterocyclic pharmacophores for multitarget therapies .

- OLED Applications: Asymmetric D–A–D structures (e.g., EC2) leverage bromophenyl and carbazole groups for efficient TADF emission, highlighting the role of halogenated benzophenones in optoelectronics .

Naphthyl and Polyaromatic Derivatives

Table 3: Naphthyl-Based Analogues

Key Observations :

- Steric Effects: Bromine substituents in naphthyl derivatives induce non-planar conformations, with dihedral angles between aromatic rings ranging from 62°–72° . This contrasts with fluorine-containing analogues, which exhibit smaller angles due to reduced steric hindrance.

- Crystal Stability : Weak intermolecular interactions (C–H⋯O, Br⋯O) contribute to lattice stabilization, critical for material design .

Biological Activity

The compound (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone , also known by its CAS number 11781399, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula : C13H8BrFO2

Molecular Weight : 295.1 g/mol

CAS Number : 11781399

The structure of (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone features a brominated phenyl group and a fluorinated hydroxyphenyl group, which contribute to its unique biological properties.

Target Interactions

Research indicates that compounds similar to (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone often interact with several biological targets:

- Tubulin Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation.

- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 can lead to the destabilization of various oncogenic proteins.

- Thioredoxin Reductase (TrxR) : This enzyme plays a role in cellular redox balance; its inhibition can induce oxidative stress in cancer cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Inhibition of this enzyme may affect gene expression related to cancer progression.

Mode of Action

The proposed mode of action for (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone includes:

- Induction of apoptosis through caspase activation.

- Cell cycle arrest , particularly in the G2/M phase.

- Inhibition of cell proliferation through down-regulation of key signaling pathways such as ERK1/2.

Anticancer Activity

A series of studies have evaluated the anticancer properties of (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 5.3 | |

| A2780 (Ovarian) | 3.8 | |

| HT29 (Colorectal) | 2.9 | |

| MRC5 (Normal) | >20 |

The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for antimicrobial properties:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.010 | |

| Pseudomonas aeruginosa | 0.020 |

These results indicate that (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone possesses significant antibacterial activity, comparable to standard antibiotics.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Tetrahedron Letters explored the efficacy of various derivatives of phenylmethanones, revealing that those with bromine and fluorine substitutions exhibited enhanced potency against multiple cancer cell lines compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Research conducted on the antimicrobial properties highlighted that compounds with similar structural motifs showed promising results against both gram-positive and gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine and fluorine enhances interaction with biological targets, leading to improved efficacy .

Q & A

Q. What are the recommended synthetic routes for (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , leveraging regioselective electrophilic substitution. For example:

- React 4-bromobenzoyl chloride with a fluorinated phenolic derivative (e.g., 2-fluoro-4-methoxyphenol) in the presence of anhydrous AlCl₃ as a Lewis catalyst.

- Demethylation of the methoxy group using BCl₃ or HBr/AcOH yields the hydroxyl group .

- Solvent choice (e.g., nitrobenzene or dichloromethane) impacts reaction efficiency and purity. Post-synthesis purification via recrystallization (hexane/ethanol) or column chromatography is advised.

Q. How is the crystal structure of this compound determined?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data .

- ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonds involving the hydroxyl group) .

- Key parameters: Bond lengths (C-Br: ~1.89 Å, C-F: ~1.34 Å) and dihedral angles between aromatic rings (typically 50–60°) should align with similar benzophenone derivatives .

Q. What spectroscopic techniques validate its structural purity?

Methodological Answer:

- NMR :

- FT-IR : Strong C=O stretch (~1650 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-Br/C-F vibrations (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solvent-induced shifts : Polar solvents (e.g., DMSO) stabilize intramolecular hydrogen bonds (OH⋯O=C), altering chemical shifts. Compare data in CDCl₃ vs. DMSO-d₆ to identify H-bonding effects .

- Variable-temperature NMR : Resolve dynamic exchange processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., para to Br or F substituents).

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Transition-state modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways for Br/F displacement using Gaussian or ORCA software .

Q. How does the hydroxyl group influence photostability?

Methodological Answer:

- UV-Vis spectroscopy : Monitor absorbance changes under UV irradiation. The hydroxyl group may act as a radical scavenger, reducing photodegradation.

- EPR spectroscopy : Detect radical intermediates (e.g., phenoxyl radicals) during irradiation .

Safety and Handling

- GHS Classification : Acute toxicity (Category 5), skin sensitization (Category 1). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Desiccate at 2–8°C in amber glass to prevent photodegradation .

Contradictions in Literature

- Synthesis Yield : Friedel-Crafts routes report 60–70% yields for analogs, but steric hindrance from Br/F substituents may reduce efficiency. Optimize catalyst loading (AlCl₃:substrate ratio 1.2:1) .

- Biological Activity : While some benzophenones show antifungal activity (e.g., ), bromo/fluoro substitution may alter toxicity profiles. Validate via in vitro cytotoxicity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.